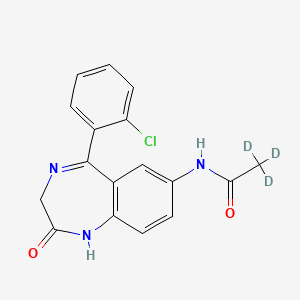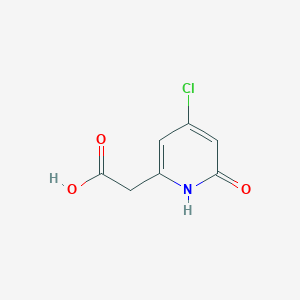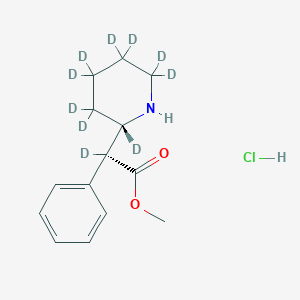
7,4'-Di-O-methylvitexin 2''-O-rhamnoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,4’-Di-O-methylvitexin 2’'-O-rhamnoside is a natural product that has garnered attention in the field of life sciencesThe compound is characterized by its molecular formula C29H34O14 and a molecular weight of 606.577 g/mol .
Preparation Methods
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 7,4’-Di-O-methylvitexin 2’'-O-rhamnoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions: The specific reagents and conditions for these reactions are not well-documented. standard reagents for oxidation (e.g., potassium permanganate), reduction (e.g., sodium borohydride), and substitution (e.g., halogenating agents) can be used.
Scientific Research Applications
7,4’-Di-O-methylvitexin 2’'-O-rhamnoside has several applications in scientific research, including:
Chemistry: Used as a reference compound in analytical studies and for the synthesis of related compounds.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Mechanism of Action
The mechanism of action of 7,4’-Di-O-methylvitexin 2’'-O-rhamnoside involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:
Antioxidant Pathways: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Pathways: Inhibiting the production of pro-inflammatory cytokines and mediators.
Molecular Targets:
Comparison with Similar Compounds
Vitexin: A flavonoid glycoside with similar structural features but lacking the methyl and rhamnosyl modifications.
Isovitexin: Another flavonoid glycoside with a different glycosylation pattern.
Apigenin: A flavonoid aglycone that shares the core structure but lacks glycosylation.
Uniqueness: 7,4’-Di-O-methylvitexin 2’'-O-rhamnoside is unique due to its specific methylation and rhamnosylation, which may confer distinct biological activities and properties compared to its analogs .
Properties
Molecular Formula |
C29H34O14 |
|---|---|
Molecular Weight |
606.6 g/mol |
IUPAC Name |
8-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C29H34O14/c1-11-21(33)23(35)25(37)29(40-11)43-28-24(36)22(34)18(10-30)42-27(28)20-17(39-3)9-15(32)19-14(31)8-16(41-26(19)20)12-4-6-13(38-2)7-5-12/h4-9,11,18,21-25,27-30,32-37H,10H2,1-3H3/t11-,18+,21-,22+,23+,24-,25+,27-,28+,29-/m0/s1 |
InChI Key |
ATIGSOIKRFUQFL-TTWQRZRWSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)OC)O)OC)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)OC)O)OC)CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


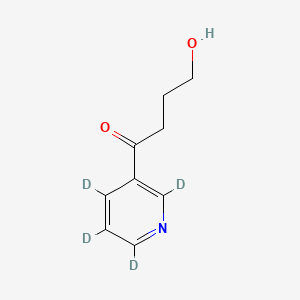
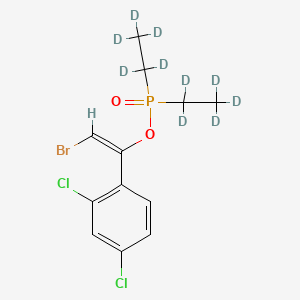
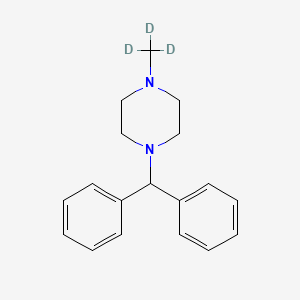
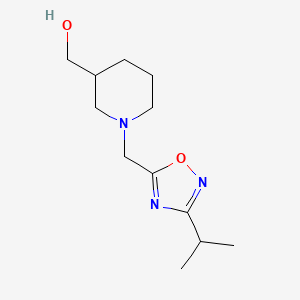
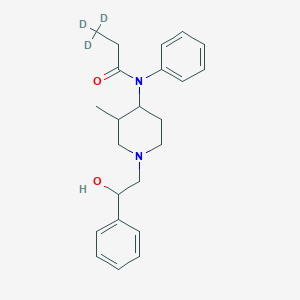
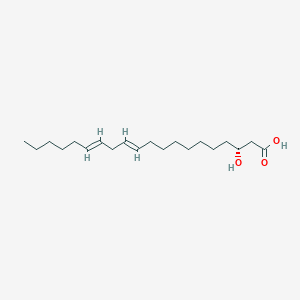
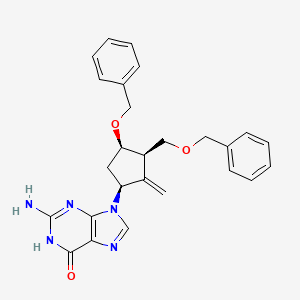

![(Z)-2-{2-azabicyclo[2.2.1]heptan-2-yl}-N'-hydroxyethanimidamide](/img/structure/B13444308.png)
